N,2,4-trimethyl-5-(N-methyl4-methylbenzenesulfonamido)-N-(2-methylphenyl)benzene-1-sulfonamide
Description
N,2,4-Trimethyl-5-(N-methyl-4-methylbenzenesulfonamido)-N-(2-methylphenyl)benzene-1-sulfonamide is a complex sulfonamide derivative characterized by multiple aromatic and alkyl substituents. Its structure features a benzene ring substituted with methyl groups at positions 2 and 4, a sulfonamide group at position 1, and a secondary sulfonamide moiety at position 3. The latter includes an N-methyl-4-methylbenzenesulfonamido group and an N-(2-methylphenyl) substituent.
Properties
IUPAC Name |
N,2,4-trimethyl-5-[methyl-(4-methylphenyl)sulfonylamino]-N-(2-methylphenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O4S2/c1-17-11-13-21(14-12-17)31(27,28)26(6)23-16-24(20(4)15-19(23)3)32(29,30)25(5)22-10-8-7-9-18(22)2/h7-16H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMNZALJWTSLOCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC(=C(C=C2C)C)S(=O)(=O)N(C)C3=CC=CC=C3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N,2,4-trimethyl-5-(N-methyl-4-methylbenzenesulfonamido)-N-(2-methylphenyl)benzene-1-sulfonamide, with the CAS number 900137-01-1, is a sulfonamide compound characterized by a complex structure and significant biological potential. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C25H30N2O4S2
- Molecular Weight : 486.7 g/mol
- IUPAC Name : N-(2,6-dimethylphenyl)-N,2,4-trimethyl-5-[methyl-(4-methylphenyl)sulfonylamino]benzenesulfonamide
Structural Characteristics
The compound features multiple methyl groups and sulfonamide functionalities that contribute to its solubility and interaction with biological targets. The presence of the sulfonamide group is particularly important for its biological activity.
Antibacterial Properties
Research indicates that sulfonamide compounds exhibit antibacterial activity by inhibiting bacterial dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis. This inhibition disrupts the production of nucleic acids and proteins in bacteria.
- Mechanism of Action : Sulfonamides mimic para-aminobenzoic acid (PABA), a substrate for DHPS. By competing with PABA, they effectively block folate synthesis in bacteria, leading to bacteriostatic effects.
Antidiabetic Potential
Studies on related compounds suggest that modifications in the sulfonamide structure can enhance insulin sensitivity and activate peroxisome proliferator-activated receptors (PPARs). This class of compounds has shown promise in treating type 2 diabetes mellitus.
- Case Study : A derivative similar to N,2,4-trimethyl-5-(N-methyl-4-methylbenzenesulfonamido) was evaluated for its ability to activate PPARγ and inhibit lipopolysaccharide (LPS)-induced nitric oxide production in macrophages, demonstrating potential anti-inflammatory effects alongside antidiabetic activity .
Toxicological Profile
While the biological activities are promising, it is essential to evaluate the toxicological aspects of this compound. The safety profile can be assessed through various in vitro and in vivo studies.
| Study Type | Findings |
|---|---|
| In vitro cytotoxicity | Moderate cytotoxicity observed in certain cell lines. |
| Acute toxicity | No significant acute toxicity reported in animal models. |
| Chronic exposure | Long-term studies needed to evaluate chronic effects. |
Summary of Key Studies
- Antibacterial Activity : A study demonstrated that sulfonamide derivatives exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria.
- Insulin Sensitivity : The compound's ability to enhance insulin sensitivity was linked to its structural characteristics that promote PPARγ activation .
- Inflammatory Response : Research highlighted the compound's potential to modulate inflammatory responses through inhibition of nitric oxide production in macrophages .
Future Directions
Further research is required to explore the full spectrum of biological activities associated with N,2,4-trimethyl-5-(N-methyl-4-methylbenzenesulfonamido)-N-(2-methylphenyl)benzene-1-sulfonamide. Key areas for future investigation include:
- Detailed mechanistic studies on its interaction with biological targets.
- Longitudinal studies assessing chronic exposure effects.
- Exploration of potential therapeutic applications beyond antibacterial and antidiabetic uses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Sulfonamides are a well-studied class of compounds with diverse applications. Below, we compare the target compound with structurally or functionally related analogs, focusing on synthesis, physicochemical properties, and biological activity.
Table 1: Structural and Functional Comparison of Sulfonamide Derivatives
Key Findings:
Structural Complexity vs. Bioactivity: The target compound’s multiple methyl groups and dual sulfonamide motifs may enhance lipophilicity (LogP ~3.8) compared to simpler analogs like N-(4-methoxyphenyl)benzenesulfonamide (LogP 2.1) . This property could improve membrane permeability but reduce aqueous solubility. Cyazofamid (), though less bulky, demonstrates potent fungicidal activity due to its imidazole core and cyano group, highlighting the role of heterocyclic systems in bioactivity .
Synthetic Accessibility :
- Cyazofamid’s synthesis () employs selenium dioxide oxidation and thionyl chloride reduction, optimized for industrial scalability . In contrast, the target compound’s synthesis likely requires multi-step sulfonylation and alkylation, complicating large-scale production.
The target compound’s methyl groups may instead prioritize steric effects over electronic modulation. Halogenated derivatives (e.g., ’s tribromoethyl group) exhibit stronger intermolecular interactions, useful in targeting parasitic enzymes .
Therapeutic Potential: Thienopyrimidine-based sulfonamides () are established kinase inhibitors. The target compound’s lack of a heterocyclic core may limit similar applications but could offer novel selectivity .
Q & A
Basic: What are the optimal synthetic methodologies for preparing this compound, and how can reaction conditions be systematically optimized?
The synthesis of sulfonamide derivatives typically involves the reaction of sulfonic acid chlorides with amines or their derivatives. For this compound, key steps may include:
- Stepwise functionalization : Introducing methyl groups and sulfonamide moieties through sequential alkylation and sulfonation reactions.
- Coupling reactions : Utilizing N-methyl-4-methylbenzenesulfonamide as a nucleophile reacting with a pre-functionalized benzene-sulfonyl chloride intermediate.
- Condition optimization : Parameters such as temperature (e.g., 0–25°C for stability), solvent polarity (tetrahydrofuran or dichloromethane), and stoichiometric ratios of reactants should be rigorously tested to maximize yield and purity .
- Purification : Column chromatography or recrystallization to isolate the product, monitored by thin-layer chromatography (TLC) .
Basic: What spectroscopic and crystallographic techniques are most reliable for confirming the compound’s structural integrity?
- Nuclear Magnetic Resonance (NMR) : H and C NMR can confirm substituent positions and methyl group environments. For example, downfield shifts in sulfonamide protons (~7–8 ppm) and methyl groups adjacent to electron-withdrawing groups (~2.5–3.5 ppm) .
- X-ray crystallography : Resolves stereochemical ambiguities. Related sulfonamide structures (e.g., N-(4-methoxyphenyl)benzenesulfonamide) have been validated via single-crystal diffraction, revealing bond angles and torsional strains .
- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
Advanced: How can computational chemistry (e.g., DFT) resolve contradictions in experimental data, such as unexpected reactivity or spectral anomalies?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electronic properties and predict spectral behavior:
- Charge distribution : Identify electron-deficient regions (e.g., sulfonamide sulfur) prone to nucleophilic attack.
- Transition-state analysis : Simulate reaction pathways to explain deviations in yield or byproduct formation.
- Spectral simulations : Compare computed IR or NMR spectra with experimental data to assign ambiguous peaks .
For example, exact-exchange terms in DFT improve thermochemical accuracy, reducing discrepancies in predicted vs. observed reaction energetics .
Advanced: What strategies address low yields in multi-step syntheses, particularly during sulfonamide coupling or methyl group introduction?
- Intermediate stabilization : Use protecting groups (e.g., tert-butoxycarbonyl) for amines during sulfonation to prevent side reactions.
- Catalytic additives : Employ triethylamine or DMAP to enhance nucleophilicity in coupling steps .
- Kinetic control : Lower temperatures (−10°C) during sulfonyl chloride formation to minimize hydrolysis.
- Parallel optimization : Design-of-experiments (DoE) approaches to test variables like solvent polarity, reaction time, and reagent excess .
Advanced: How does the spatial arrangement of substituents (e.g., N-methyl vs. aryl groups) influence biological activity or intermolecular interactions?
- Structure-activity relationship (SAR) : Methyl groups at ortho positions (e.g., 2-methylphenyl) may sterically hinder binding to biological targets, reducing efficacy. Compare with para-substituted analogs.
- Crystal packing analysis : X-ray data for similar compounds (e.g., N-(4-methoxyphenyl)benzenesulfonamide) reveal hydrogen-bonding networks involving sulfonamide oxygen and aromatic protons, impacting solubility .
- Molecular docking : Model interactions with enzymes (e.g., carbonic anhydrase) to predict inhibitory effects based on substituent bulk and polarity .
Advanced: What methodologies are effective in analyzing conflicting data from HPLC purity assays vs. NMR integration?
- Cross-validation : Use orthogonal techniques (e.g., LC-MS for purity and H-N HMBC NMR for connectivity) to reconcile discrepancies.
- Impurity profiling : Isolate minor peaks via preparative HPLC and characterize them via MS/MS to identify side products (e.g., de-methylated derivatives).
- Quantitative NMR (qNMR) : Integrate proton signals against an internal standard (e.g., 1,3,5-trimethoxybenzene) for accurate purity assessment .
Advanced: How can solvent effects and pH be leveraged to modulate the compound’s solubility for in vitro assays?
- Solvent screening : Test dimethyl sulfoxide (DMSO) for stock solutions and aqueous buffers (pH 7.4) for biological assays. Adjust pH to deprotonate sulfonamide (-SONH-) groups, enhancing water solubility.
- Co-solvents : Use cyclodextrins or polyethylene glycol (PEG) to stabilize the compound in aqueous media .
- LogP calculations : Predict partition coefficients via computational tools (e.g., ChemAxon) to guide formulation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
